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Compound of Interest

Compound Name: Cyclopentanecarbonyl chloride

Cat. No.: B1359772

Spectroscopic Profile of Cyclopentanecarbonyl
Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cyclopentanecarbonyl chloride (CAS No: 4524-93-0), a key intermediate in various chemical
syntheses. The following sections detail its *H NMR, 13C NMR, Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for acquiring such
spectra.

Chemical Structure and Properties

Cyclopentanecarbonyl chloride is a cyclic acyl chloride with the molecular formula CsHsCIO
and a molecular weight of 132.59 g/mol .[1][2][3] Its structure consists of a five-membered
cyclopentane ring attached to a carbonyl chloride group.

IUPAC Name: cyclopentanecarbonyl chloride[1][3]

Synonyms: Cyclopentane carboxyl chloride, Cyclopentylcarbonyl chloride[1][2][3]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for Cyclopentanecarbonyl
chloride.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of Cyclopentanecarbonyl chloride is characterized by signals
corresponding to the protons on the cyclopentane ring. The proton attached to the carbon
bearing the carbonyl group is expected to be the most deshielded.

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
~2.9-3.1 Multiplet 1H CH-C=0
~1.5-2.0 Multiplet 8H CHz (Cyclopentyl)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the
spectrometer's field strength. The data presented is a representative summary from available
spectral databases.[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
carbonyl carbon is significantly downfield due to the electron-withdrawing effect of the oxygen
and chlorine atoms.

Chemical Shift (8) ppm Assignment
~175 C=0 (Carbonyl)
~50 CH-C=0

~30 CHz (Cyclopentyl)
~26 CHz (Cyclopentyl)

Note: This data is based on information available in public spectral databases.[1]
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Infrared (IR) Spectroscopy

The IR spectrum of Cyclopentanecarbonyl chloride is dominated by a strong absorption
band corresponding to the carbonyl group stretching vibration.

Frequency (cm~1) Intensity Assignment

~1790 - 1810 Strong C=0 Stretch (Acyl Chloride)
~2870 - 2960 Medium-Strong C-H Stretch (Aliphatic)
~1450 Medium C-H Bend (Scissoring)
~700 - 800 Strong C-CI Stretch

Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR, or
in solution).[1][4]

Mass Spectrometry (MS)

Mass spectrometry of Cyclopentanecarbonyl chloride provides information about its
molecular weight and fragmentation pattern. The presence of chlorine is indicated by the
characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

m/z Relative Intensity Assignment

132/134 Varies [M]* (Molecular lon)

97 High [M-CI*

69 High [CsHo]* (Cyclopentyl cation)
41 High [CsHs]*

Note: The fragmentation pattern can vary depending on the ionization method (e.g., electron
ionization).[1][2]

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of Cyclopentanecarbonyl
chloride.

Materials:

e Cyclopentanecarbonyl chloride

o Deuterated chloroform (CDCIs)

o Tetramethylsilane (TMS) as an internal standard
 5mm NMR tubes

o Pipettes

* NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of Cyclopentanecarbonyl chloride
in 0.6-0.7 mL of CDCls in a clean, dry vial. Add a small amount of TMS as an internal
standard (for *H NMR).[5][6]

o Transfer: Transfer the solution into a 5 mm NMR tube.[5]
e Instrumentation: Place the NMR tube into the spectrometer.

* 'H NMR Acquisition: Acquire the *H NMR spectrum using standard acquisition parameters.
An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.

[7]

e 13C NMR Acquisition: Following *H NMR acquisition, acquire the 13C NMR spectrum. This
typically requires a longer acquisition time due to the lower natural abundance and sensitivity
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of the 13C nucleus.[8][9]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

o Calibration: Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the
13C spectrum by referencing the CDCIs solvent peak (& = 77.16 ppm).[10]

e Analysis: Integrate the peaks in the *H spectrum and determine the chemical shifts and
multiplicities of all signals. Determine the chemical shifts of the signals in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of Cyclopentanecarbonyl chloride.
Method 1: Attenuated Total Reflectance (ATR)

Materials:

¢ Cyclopentanecarbonyl chloride

o FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
e Pipette

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of liquid Cyclopentanecarbonyl chloride directly
onto the ATR crystal.

e Spectrum Acquisition: Acquire the IR spectrum. The instrument will measure the absorption
of infrared radiation by the sample.[11]

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or
acetone) after the measurement.

Method 2: Thin Film (Neat)
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Materials:

Cyclopentanecarbonyl chloride

Salt plates (e.g., NaCl or KBr)

Pipette

FTIR spectrometer
Procedure:

o Sample Preparation: Place one or two drops of the liquid sample between two salt plates to
create a thin film.[12]

e Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer
and acquire the spectrum.[13]

o Cleaning: After the measurement, clean the salt plates with a suitable dry solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic
fragments of Cyclopentanecarbonyl chloride.

Materials:

e Cyclopentanecarbonyl chloride

» Volatile organic solvent (e.g., methanol or acetonitrile)

e Mass spectrometer (e.g., with Electron lonization - El source)
Procedure:

o Sample Preparation: Prepare a dilute solution of Cyclopentanecarbonyl chloride in a
volatile solvent.[14]
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e Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like
this, direct injection or infusion into the ion source is common.

« lonization: lonize the sample molecules. Electron lonization (El) is a common method where
high-energy electrons bombard the sample, causing ionization and fragmentation.[15][16]

e Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer
based on their mass-to-charge (m/z) ratio.[17]

o Detection: A detector records the abundance of each ion.

» Data Analysis: The resulting mass spectrum, a plot of relative intensity versus m/z, is
analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for
chlorine (3*Cl and 37Cl in an approximate 3:1 ratio) should be observed for chlorine-
containing fragments.[6]

Visualizations

The following diagrams illustrate the structure and a typical analytical workflow for
Cyclopentanecarbonyl chloride.
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Caption: Molecular structure and key NMR correlations for Cyclopentanecarbonyl chloride.
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Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_Cyclopent_3_ene_1_carbonyl_chloride_A_Technical_Guide.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://nmr.ceitec.cz/download/140
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.youtube.com/watch?v=1eoTvjnuvbg
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b1359772#spectroscopic-data-of-cyclopentanecarbonyl-chloride-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b1359772#spectroscopic-data-of-cyclopentanecarbonyl-chloride-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b1359772#spectroscopic-data-of-cyclopentanecarbonyl-chloride-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b1359772#spectroscopic-data-of-cyclopentanecarbonyl-chloride-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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